molecular formula C18H19N3O2S B493807 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

Cat. No.: B493807
M. Wt: 341.4g/mol
InChI Key: LOHSONKCPLSJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4g/mol

IUPAC Name

2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-13-5-4-6-14(11-13)23-9-10-24-18-20-15-7-2-3-8-16(15)21(18)12-17(19)22/h2-8,11H,9-10,12H2,1H3,(H2,19,22)

InChI Key

LOHSONKCPLSJEL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3-methylphenoxyethylthio group and the acetamide moiety. Common reagents used in these reactions include phenols, thiols, and acylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.

    2-(2-([2-(3-methylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid: Similar structure but different functional groups.

Uniqueness

2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .

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